Lipophilicity Comparison: 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid Exhibits a >2-log Unit Higher LogP than Its One-Carbon Analog
The three-carbon hydroxypropyl spacer of the target compound confers a calculated LogP that is approximately 2.3 to 2.8 log units higher than the one-carbon analog (1-hydroxycyclopropane-1-carboxylic acid), indicating significantly enhanced lipophilicity [1]. This property may translate to improved membrane permeability in biological systems compared to the more hydrophilic analog [2].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.1 (predicted, Molaid) to 0.62 (ChemSrc) |
| Comparator Or Baseline | 1-Hydroxycyclopropane-1-carboxylic acid (CAS 17994-25-1), LogP = -1.72 (ChemSrc) |
| Quantified Difference | ΔLogP ≈ +2.34 to +2.82 |
| Conditions | Calculated values from chemical database entries (XLogP3 or similar algorithm) |
Why This Matters
For procurement decisions in drug discovery, a >2-log unit increase in LogP can significantly alter a compound's permeability and distribution profile, making the target compound a preferred choice when moderate lipophilicity is required rather than high aqueous solubility.
- [1] Molaid. 1-(3-Hydroxypropyl)cyclopropane-1-carboxylic acid (CAS 918523-04-3). LogP: 0.1. Accessed 2026-04-16. View Source
- [2] Hydrophobic Alkyl Linkers: Customizable Options for Drug Development Projects. BOC Sciences. Accessed 2026-04-16. View Source
